molecular formula C11H16ClNO B6268721 rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans CAS No. 1485396-59-5

rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans

Cat. No.: B6268721
CAS No.: 1485396-59-5
M. Wt: 213.7
InChI Key:
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Description

Rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans (RBCH) is a synthetic compound that has been studied for its potential applications in scientific research. RBCH is a cyclic amine that has been found to have a wide range of effects on various biochemical and physiological pathways, and is often used in laboratory experiments. In

Scientific Research Applications

Rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans has been studied for its potential applications in scientific research. It has been studied for its effects on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its effects on the activity of other enzymes involved in the metabolism of hormones and neurotransmitters, such as monoamine oxidase. Additionally, this compound has been studied for its potential as an inhibitor of protein kinases, which are important for cellular signaling.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans is not yet fully understood. It is believed that this compound binds to the active site of enzymes, resulting in an inhibition of their activity. Additionally, this compound has been found to interact with various proteins and receptors, suggesting that it may have a role in modulating the activity of these proteins and receptors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on various biochemical and physiological pathways. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. Additionally, this compound has been found to interact with various proteins and receptors, resulting in a modulation of their activity.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has been found to have a wide range of effects on various biochemical and physiological pathways, making it a useful tool for studying these pathways. However, there are also some limitations to the use of this compound in laboratory experiments. It is not yet fully understood how this compound interacts with enzymes and proteins, and it is unclear what the long-term effects of this compound on these pathways may be.

Future Directions

There are several potential future directions for the study of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans. One potential direction is to further investigate the mechanism of action of this compound and to better understand how it interacts with enzymes and proteins. Additionally, further studies could be conducted to explore the long-term effects of this compound on biochemical and physiological pathways. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of protein kinases.

Synthesis Methods

Rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans is synthesized through a two-step process. First, a condensation reaction between 2-methoxybenzaldehyde and cyclobutanone is performed in the presence of a base such as pyridine. This reaction yields rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol. The second step involves the conversion of the alcohol to the hydrochloride salt with the addition of hydrochloric acid. This two-step synthesis process has been found to be efficient and reproducible.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Benzyl alcohol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of cyclobutanone to cyclobutanone oxime using sodium borohydride in methanol", "Step 2: Conversion of cyclobutanone oxime to trans-cyclobutanone using hydrochloric acid in water", "Step 3: Protection of the ketone group in trans-cyclobutanone using benzyl alcohol and sodium hydroxide in methanol", "Step 4: Reduction of the oxime group in the protected trans-cyclobutanone using sodium borohydride in methanol", "Step 5: Deprotection of the benzyl group in the protected amine using hydrochloric acid in water", "Step 6: Formation of the hydrochloride salt of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine using hydrochloric acid in diethyl ether/ethyl acetate" ] }

1485396-59-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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